molecular formula C14H14N2O3 B8280691 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoic acid

5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoic acid

Cat. No. B8280691
M. Wt: 258.27 g/mol
InChI Key: OFPGUVHVFUEGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927582B2

Procedure details

A solution of isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate (0.720 g, 2.4 mmol) in 2N hydrochloric acid (10 ml) was heated to 100° C. for 10 hours. The solvent was removed under reduced pressure to give 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoic acid (HCl salt) as a brown powder. (0.715 g, 2.4 mmol). 100% yield. 259 (M+1).
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:5]=[CH:6][N:7]([C:9]3[CH:10]=[CH:11][C:12]([O:21][CH3:22])=[C:13]([CH:20]=3)[C:14]([O:16]C(C)C)=[O:15])[CH:8]=2)[CH2:3][CH2:2]1>Cl>[CH:1]1([C:4]2[N:5]=[CH:6][N:7]([C:9]3[CH:10]=[CH:11][C:12]([O:21][CH3:22])=[C:13]([CH:20]=3)[C:14]([OH:16])=[O:15])[CH:8]=2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
0.72 g
Type
reactant
Smiles
C1(CC1)C=1N=CN(C1)C=1C=CC(=C(C(=O)OC(C)C)C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1N=CN(C1)C=1C=CC(=C(C(=O)O)C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.